Zilpaterol-d7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

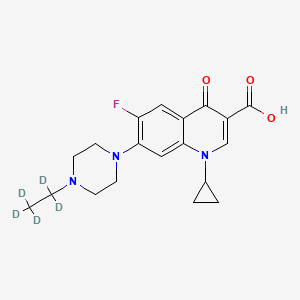

Zilpaterol-d7 is a deuterium-labeled analog of zilpaterol, a β-adrenergic receptor agonist. This compound is primarily used as an internal standard for the quantification of zilpaterol in various analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Zilpaterol itself is widely used in the cattle industry to promote growth by increasing lean body mass and improving feed efficiency .

Scientific Research Applications

Zilpaterol-d7 has a wide range of scientific research applications, including:

Chemistry: Used as an internal standard in analytical chemistry for the quantification of zilpaterol in various samples.

Biology: Employed in studies investigating the metabolic pathways and biological effects of zilpaterol in animal models.

Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of zilpaterol.

Industry: Applied in the cattle industry to improve feed efficiency and promote growth in livestock

Mechanism of Action

Target of Action

Zilpaterol-d7, like its parent compound Zilpaterol, is a β2-adrenergic receptor agonist . The β2-adrenergic receptors are primarily found in the lungs, blood vessels, and skeletal muscles. They play a crucial role in muscle relaxation and dilation of blood vessels, which can lead to increased blood flow .

Mode of Action

This compound interacts with its target, the β2-adrenergic receptors, by binding to them. This binding activates an enzyme called protein kinase A . The activation of protein kinase A leads to changes in protein synthesis and degradation . This interaction results in increased protein synthesis in skeletal muscle fibers .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the β2-adrenergic signaling pathway . Upon activation of the β2-adrenergic receptors by this compound, a cascade of events is triggered leading to the activation of protein kinase A . This enzyme then influences various downstream effects such as increased protein synthesis in skeletal muscle fibers .

Pharmacokinetics

It is known that zilpaterol, the parent compound, is typically fed to cattle in the last three to six weeks of life with a brief washout period to clear the drug from the tissues before slaughter

Result of Action

The primary result of this compound’s action is an increase in protein synthesis in skeletal muscle fibers . This leads to enhanced growth efficiency and carcass leanness . In addition, this compound reduces lipogenesis (fat production) and increases lipolysis (fat breakdown) in adipose tissues .

Safety and Hazards

Zilpaterol-d7 may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It may cause damage to organs through prolonged or repeated exposure .

Relevant Papers

Relevant papers include a review of proposed MRLs, safety evaluation of products obtained from animals treated with zilpaterol, and evaluation of the effects of zilpaterol on animal health and welfare . Another paper is a meta-analysis of Zilpaterol and Ractopamine effects on feedlot performance, carcass traits, and shear strength of meat in cattle .

Biochemical Analysis

Biochemical Properties

Zilpaterol-d7, like Zilpaterol, is known to interact with β-adrenergic receptors . Through the activation of these receptors, it is believed to increase protein synthesis in skeletal muscle fibers and influence metabolic processes such as reducing lipogenesis and increasing lipolysis .

Cellular Effects

The interaction of this compound with β-adrenergic receptors influences various cellular processes. It is known to affect cell signaling pathways, potentially influencing gene expression and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with β-adrenergic receptors . This interaction leads to the activation of protein kinase A, which in turn influences protein synthesis and metabolic processes .

Dosage Effects in Animal Models

This compound, like Zilpaterol, has been used to increase lean body weight and improve feed efficiency in commercial beef cattle

Metabolic Pathways

This compound is involved in metabolic pathways related to β-adrenergic signaling . It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It is possible that it is directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zilpaterol-d7 involves the incorporation of deuterium atoms into the zilpaterol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The specific reaction conditions may vary, but typically involve the use of deuterated isopropylamine and other deuterated chemicals to replace the hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The final product is often subjected to rigorous testing using analytical techniques such as NMR spectroscopy and mass spectrometry to confirm the incorporation of deuterium atoms .

Chemical Reactions Analysis

Types of Reactions

Zilpaterol-d7, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include deuterated solvents, oxidizing agents, reducing agents, and various nucleophiles. The reaction conditions can vary widely depending on the desired outcome, but typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated products, while reduction reactions may produce deuterated alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Clenbuterol: Another β-adrenergic agonist used in the cattle industry for similar purposes.

Ractopamine: A β-adrenergic agonist used to promote growth in livestock.

Salbutamol: A β-adrenergic agonist primarily used as a bronchodilator in the treatment of asthma.

Uniqueness of Zilpaterol-d7

This compound is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical methods. The incorporation of deuterium atoms provides a distinct mass difference, allowing for accurate quantification of zilpaterol in complex biological samples. This feature is particularly valuable in pharmacokinetic and pharmacodynamic studies, where precise measurement of drug concentrations is crucial .

Properties

IUPAC Name |

(9S,10S)-10-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-9-hydroxy-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-8(2)15-11-6-7-17-12-9(13(11)18)4-3-5-10(12)16-14(17)19/h3-5,8,11,13,15,18H,6-7H2,1-2H3,(H,16,19)/t11-,13-/m0/s1/i1D3,2D3,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTCZWJCLIRCOJ-FNKPLXHESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCN2C3=C(C1O)C=CC=C3NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N[C@H]1CCN2C3=C([C@@H]1O)C=CC=C3NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

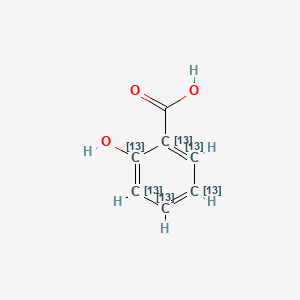

![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxy(1,2,3-13C3)propyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B563851.png)

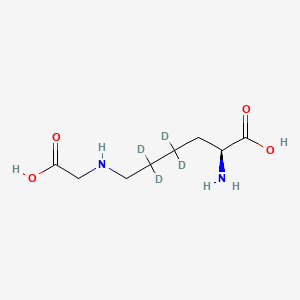

![[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5](/img/structure/B563855.png)

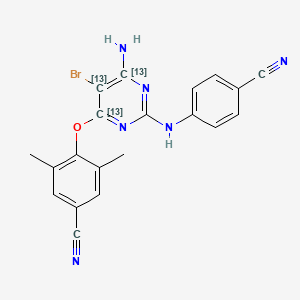

![1-Isothiocyanato-3-[2-[2-(3-isothiocyanatopropoxy)ethoxy]ethoxy]propane](/img/structure/B563856.png)

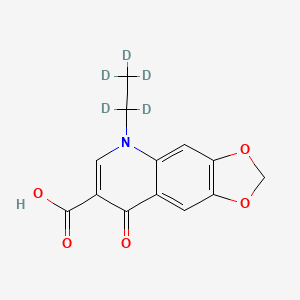

![3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate](/img/structure/B563857.png)